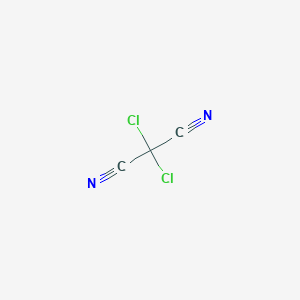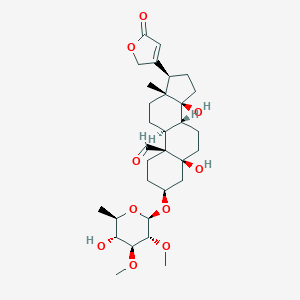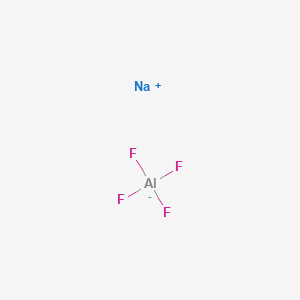
二氯丙二腈
描述
Synthesis Analysis
The synthesis of dichloromalononitrile-related compounds involves multiple steps, including dehydration, imidization, ammonolysis, and further dehydration processes. For example, 4,5-dichlorophthalonitrile can be synthesized from 4,5-dichlorophthalic acid using acetic anhydride for dehydration, formamide for imidization, ammonia solution for ammonolysis, and phosphorus oxychloride for further dehydration, simplifying operations and improving yields (Wang Shu-zhao, 2008).
Molecular Structure Analysis
The molecular structure of related dichloro compounds, such as dichloromalonamide, showcases monoclinic crystals with nearly planar amide groups and specific bond distances, highlighting the precision in the molecular arrangement and interactions within the crystal structure (J. Lerbscher, K. V. Rao, J. Trotter, 1971).
Chemical Reactions and Properties
Dichloromalononitrile and its derivatives undergo various chemical reactions, forming complex structures. For instance, reactions involving trans-dichlorobis(benzonitrile) platinum(II) with acetylacetonate and benzoylacetonate carbanions lead to the formation of N-acetyl β-ketoamine chelates, demonstrating nucleophilic reactions and acetyl group migrations (T. Uchiyama et al., 1981).
Physical Properties Analysis
The physical properties of dichloromalononitrile derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. The crystal structure analysis of dichloromalonamide provides insights into its stable configuration and intermolecular interactions, which are essential for predicting the compound's physical behavior (J. Lerbscher, K. V. Rao, J. Trotter, 1971).
Chemical Properties Analysis
The chemical properties of dichloromalononitrile and related compounds, including reactivity with other chemical entities, formation of complexes, and involvement in catalytic activities, are illustrated through various syntheses and reactions. The synthesis and structural characterization of Co(II) and Fe(II) phthalocyanines, derived from dichlorophenoxy)ethoxy]phthalonitrile, demonstrate their potential in catalytic activities, emphasizing the versatility of dichloromalononitrile derivatives in chemical reactions (E. Saka, Serap Uzun, Y. Caglar, 2016).
科学研究应用
苯腈类除草剂的降解:
- 二氯丙二腈在结构上与苯腈类除草剂有关,如二氯苯腈、溴苯腈和异噁尼。研究重点是这些除草剂的微生物降解,解决其环境归宿和某些代谢物(如 2,6-二氯苯甲酰胺)在水中的持久性。这项研究对于了解除草剂污染的环境影响和管理具有重要意义 (Holtze, Sørensen, Sørensen, & Aamand, 2008)。
化学合成和催化:
- 二氯丙二腈用于烯烃的原子转移自由基加成 (ATRA) 反应,然后进行脱氯以生成功能化环丙烷。该领域的研究所探索了二氯丙二腈等化合物在化学合成中的效率和潜力,重点是创造新的化学结构和分子 (Fernandez‐Zumel, Buron, & Severin, 2011)。
毒理学和细胞毒性作用:
- 研究了苯腈类除草剂的毒性和细胞毒性作用,包括与二氯丙二腈在结构上相关的除草剂,以了解其对人类健康的影响。这项研究对于评估此类化学品在农业和其他行业中使用的安全性和监管标准至关重要。它涉及研究对人类细胞系的影响,并确定接触这些化合物的影响 (Lovecká 等人,2015)。
环境降解和污染控制:
- 研究还重点关注各种氯化化合物(包括与二氯丙二腈相关的化合物)的降解机制,以了解如何有效减少污染和环境影响。这项研究对于开发先进的还原工艺和修复技术以管理和减轻此类化学品造成的污染至关重要 (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014)。
安全和危害
Dichloromalononitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection . It should be used only in well-ventilated areas or outdoors . In case of exposure, immediate medical attention is advised .
属性
IUPAC Name |
2,2-dichloropropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2N2/c4-3(5,1-6)2-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWGPYPDPWOJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073396 | |
| Record name | Propanedinitrile, dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloromalononitrile | |
CAS RN |
13063-43-9 | |
| Record name | 2,2-Dichloropropanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedinitrile, dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROMALONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWI9UI6QBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthesis methods for Dichloromalononitrile, and how efficient are they?
A1: One method for synthesizing Dichloromalononitrile is through the electrochemical chlorination of Malononitrile. This method, as described in one study, utilizes an aqueous solution of sodium chloride and boasts a yield of approximately 90%. [] This suggests a highly efficient synthetic route for producing Dichloromalononitrile.
Q2: How does Dichloromalononitrile behave in reactions involving atom-transfer radical addition (ATRA) and what role do catalysts play?
A2: Dichloromalononitrile participates in ATRA reactions with olefins, ultimately leading to the formation of functionalized cyclopropanes. [] This reaction proceeds with the assistance of a catalyst, specifically the RuIII complex [Cp*RuCl2(PPh3)], and requires a reducing agent, such as commercial manganese powder. Interestingly, while the less activated substrate, ethyl dichloroacetate, demonstrates high turnover numbers in ATRA reactions under similar conditions, it doesn't undergo cyclopropanation. This highlights the importance of substrate activation and catalyst selection in these reactions.
Q3: Are there any electrochemical studies on Dichloromalononitrile and what do they reveal about its chemical behavior?
A3: Yes, polarographic and potentiostatic reduction studies have been conducted on Dichloromalononitrile. [] While the specific details of the study are not provided in the abstract, the mention of a "carbene intermediate" suggests a complex reduction mechanism. This type of study provides valuable insights into the electron transfer processes and potential intermediates involved in reactions of Dichloromalononitrile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)





